molecular formula C9H19NO2 B1467136 [3-(2-Methoxyethyl)-3-piperidinyl]methanol CAS No. 1493747-69-5

[3-(2-Methoxyethyl)-3-piperidinyl]methanol

Cat. No.: B1467136
CAS No.: 1493747-69-5
M. Wt: 173.25 g/mol
InChI Key: JSVWWIGNYMFHRT-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethyl)-3-piperidinyl]methanol: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound features a piperidine ring substituted with a methoxyethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethyl)-3-piperidinyl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using reagents like 2-methoxyethyl chloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde and reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methoxyethyl)-3-piperidinyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(2-Methoxyethyl)-3-piperidinyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology:

Medicine:

    Therapeutics: Research may explore the compound’s potential as a therapeutic agent for various conditions, leveraging its unique chemical properties.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethyl)-3-piperidinyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl and hydroxymethyl groups may enhance the compound’s binding affinity and specificity. The piperidine ring structure allows for versatile interactions with biological molecules, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the methoxyethyl and hydroxymethyl groups.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    4-Piperidinol: A piperidine derivative with a hydroxyl group at the fourth position.

Uniqueness:

    [3-(2-Methoxyethyl)-3-piperidinyl]methanol: stands out due to the presence of both methoxyethyl and hydroxymethyl groups, which impart unique chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(2-methoxyethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-6-4-9(8-11)3-2-5-10-7-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVWWIGNYMFHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-Methoxyethyl)-3-piperidinyl]methanol
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[3-(2-Methoxyethyl)-3-piperidinyl]methanol
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[3-(2-Methoxyethyl)-3-piperidinyl]methanol
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[3-(2-Methoxyethyl)-3-piperidinyl]methanol
Reactant of Route 6
[3-(2-Methoxyethyl)-3-piperidinyl]methanol

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